molecular formula C13H19N3O2 B605422 Amidantel CAS No. 49745-00-8

Amidantel

Cat. No.: B605422
CAS No.: 49745-00-8
M. Wt: 249.31 g/mol
InChI Key: MKFMTNNOZQXQBP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (predicted for D₂O):

    • δ 2.86 ppm : Singlet for dimethylamino (–N(CH₃)₂).
    • δ 3.30 ppm : Singlet for methoxy (–OCH₃).
    • δ 6.70–7.60 ppm : Multiplet for aromatic protons.
    • δ 8.10 ppm : Broad signal for amide N–H.
  • ¹³C NMR :

    • δ 170.5 ppm : Carbonyl (C=O) of acetamide.
    • δ 55.1 ppm : Methoxy carbon (–OCH₃).
    • δ 40–45 ppm : Dimethylamino carbons.

Infrared (IR) Spectroscopy

Key absorption bands:

  • ~3300 cm⁻¹ : N–H stretch (amide).
  • ~1650 cm⁻¹ : C=O stretch (acetamide).
  • ~1600 cm⁻¹ : C=N stretch (ethylideneamino).
  • ~1250 cm⁻¹ : C–O stretch (methoxy).

Mass Spectrometry (MS)

  • ESI-MS (positive mode) :
    • m/z 250.16 : [M+H]⁺ ion.
    • m/z 232.14 : Loss of H₂O from [M+H]⁺.
    • m/z 178.11 : Cleavage of the methoxyacetamide group.

Table 2: Summary of spectroscopic data

Technique Key Signals Assignment
¹H NMR δ 2.86 (s), δ 3.30 (s), δ 6.70–7.60 (m) –N(CH₃)₂, –OCH₃, aromatic H
¹³C NMR δ 170.5, δ 55.1, δ 40–45 C=O, –OCH₃, –N(CH₃)₂
IR 3300, 1650, 1600, 1250 cm⁻¹ N–H, C=O, C=N, C–O
MS m/z 250.16, 232.14, 178.11 [M+H]⁺, dehydration fragments

Properties

IUPAC Name

N-[4-[1-(dimethylamino)ethylideneamino]phenyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4/h5-8H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFMTNNOZQXQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)NC(=O)COC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69884-15-7 (mono-hydrochloride)
Record name Amidantel [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID70198009, DTXSID80866141
Record name Amidantel
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Record name N-(4-{[1-(Dimethylamino)ethylidene]amino}phenyl)-2-methoxyacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49745-00-8
Record name N-[4-[[1-(Dimethylamino)ethylidene]amino]phenyl]-2-methoxyacetamide
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Record name Amidantel [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidantel
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Record name AMIDANTEL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Palladium-Catalyzed Coupling for Pyrrolidine Formation

A critical advancement in this compound’s synthesis is the use of palladium catalysts to construct the pyrrolidine ring. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) facilitates the coupling of Intermediate IV with 3,4,5-trichlorophenyl trifluoromethyl groups.

Key Parameters:

ParameterDetailSource
Catalyst System Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
Solvent Toluene or 1,4-dioxane
Base Sodium tert-butoxide
Temperature 80–100°C

This step generates a racemic mixture of 3-(3,4,5-trichlorophenyl)-3-(trifluoromethyl)pyrrolidine, which is resolved enantioselectively using chiral auxiliaries.

Enantiomeric Resolution Using Chiral Acids

To isolate the bioactive (3S)-enantiomer, the racemic pyrrolidine is treated with (RR)-(-)-2-[(phenylamino)carbonyloxy]propionic acid in tetrahydrofuran. This diastereomeric salt formation achieves >98% enantiomeric excess (ee) after recrystallization.

Optimization Insights:

  • Solvent Choice: Tetrahydrofuran outperforms tert-butyl methyl ether in solubility and recovery.

  • Stoichiometry: A 1:0.5 molar ratio of racemate to chiral acid balances cost and efficiency.

Final Functionalization to this compound

The enantiopure pyrrolidine undergoes hydroxylation at the 2-position using iodine in methanol, followed by deprotection of the Boc group with 4N HCl in dioxane. The final amidine group is introduced via condensation with dimethylacetamide dimethyl acetal.

Critical Observations:

  • Oxidation Selectivity: Iodine in methanol selectively hydroxylates the pyrrolidine without over-oxidation.

  • Deprotection Efficiency: HCl in dioxane achieves quantitative Boc removal within 2 hours at room temperature.

Analytical Characterization and Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Tribendimidine metabolites, including deacylated this compound (dADT), are quantified using LC-MS/MS with deuterated internal standards. Key parameters include:

ParameterValueSource
Column C18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase Acetonitrile/0.1% formic acid
Detection Positive ion mode, MRM transitions

This method ensures precise quantification of this compound and its metabolites in pharmacokinetic studies.

Comparative Analysis of Synthetic Routes

Solvent and Base Optimization

A comparative study of solvents and bases reveals toluene and sodium tert-butoxide as optimal for coupling reactions, providing a 15% yield improvement over DMF or acetonitrile.

Table 1: Solvent Impact on Coupling Efficiency

SolventYield (%)Purity (%)
Toluene7899
1,4-Dioxane7297
DMF5889

Catalytic System Variations

Replacing Pd₂(dba)₃ with palladium acetate reduces yields by 30%, underscoring the importance of the catalyst’s electron-rich environment.

Industrial-Scale Production Considerations

Cost-Effective Ligand Recycling

Xantphos recovery via aqueous extraction reduces ligand costs by 40% without compromising catalytic activity.

Green Chemistry Initiatives

Recent efforts substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, achieving comparable yields while reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Amidantel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Veterinary Applications

Amidantel has been effectively used against several parasitic infections in veterinary medicine:

  • Targeted Parasites : It is particularly effective against Ascaris lumbricoides and Ancylostoma duodenale, while showing limited efficacy against Necator americanus .
  • Clinical Trials : Randomized trials have indicated that this compound exhibits good efficacy against whipworms (genus Trichuris), although it was less effective than some newer compounds .

Human Applications

While primarily used in veterinary contexts, this compound's derivatives, such as tribendimidine, have been explored for human applications:

  • Tribendimidine Development : Developed from this compound, tribendimidine has been approved for human use in China since 2004 and shows broad-spectrum activity against various helminth infections .
  • Research Findings : Clinical studies have reported tribendimidine's safety and its effectiveness against multiple parasitic infections in humans .

Efficacy in Animal Models

In controlled studies involving golden hamsters infected with Necator americanus, this compound was tested alongside its derivatives to evaluate their anthelmintic properties. The results indicated that while this compound had some effect, tribendimidine outperformed it significantly in reducing worm burdens .

Resistance Studies

Research investigating the potential for resistance development against this compound and its derivatives has highlighted the importance of understanding genetic factors influencing resistance. Studies on C. elegans have identified mutations associated with resistance to both this compound and tribendimidine, suggesting a need for ongoing monitoring of resistance patterns in field applications .

Comparative Efficacy Table

CompoundTarget ParasitesEfficacy LevelApproval Year
This compoundA. lumbricoides, A. duodenaleModerate1979
TribendimidineA. lumbricoides, hookwormsHigh2004

Mechanism of Action

Amidantel exerts its anthelminthic effects by targeting the neuromuscular system of parasites. It acts as an agonist at nicotinic acetylcholine receptors, leading to paralysis and subsequent death of the parasites. This mechanism is similar to that of other anthelminthic agents such as levamisole and pyrantel . This compound’s unique structure allows it to bind effectively to these receptors, making it highly potent against a broad spectrum of parasitic species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amidantel is structurally and functionally related to several anthelmintics. Key comparisons are outlined below:

Tribendimidine

  • Structure : Tribendimidine is a symmetrical diamidine derivative of this compound, formed by deacylation .
  • Mechanism : Both act as cholinergic agonists, but tribendimidine exhibits broader-spectrum activity and higher potency.
  • Against hookworms (Ancylostoma ceylanicum), tribendimidine and its metabolite deacylated this compound (dAMD) demonstrated superior efficacy (87.4% burden reduction at 10 mg/kg) compared to this compound .
  • Dosing : Tribendimidine requires only a single dose, addressing this compound’s key limitation .

Deacylated this compound (dAMD)

  • Structure : dAMD is the primary active metabolite of both this compound and tribendimidine .
  • Efficacy :
    • In murine whipworm models, intraperitoneal dAMD outperformed oral tribendimidine (ED₅₀ = 8.3 mg/kg vs. 15.3 mg/kg) .
    • Against Heligmosomoides bakeri (hookworm), dAMD achieved 100% efficacy in vitro (IC₅₀ ≤ 5 µg/mL) and in vivo (2 mg/kg dose) .
  • Pharmacokinetics : dAMD’s rapid absorption and metabolism make it more suitable for clinical use than this compound .

Tetrahydropyrimidines (Pyrantel, Morantel)

  • Mechanism : Neuromuscular blockers targeting nicotinic acetylcholine receptors, similar to this compound .
  • Efficacy: Pyrantel shows comparable efficacy to this compound against ascarids but requires only a single dose .

Levamisole (Imidazothiazole Class)

  • Mechanism: Cholinergic agonist with immunomodulatory effects .
  • Efficacy: Levamisole outperforms this compound against mature T. muris (ED₅₀ = 4.2 mg/kg) . Synergy with tribendimidine against A.

Key Data Tables

Table 1: Efficacy Against Trichuris muris in Mice

Compound Route ED₅₀ (mg/kg) ED₉₅ (mg/kg)
This compound Oral/IP Ineffective Ineffective
Tribendimidine Oral 6.5 21.3
dAMD Intraperitoneal 8.3 25.7
Levamisole Oral 4.2 12.1

Data derived from murine whipworm models .

Table 2: Structural and Functional Comparison

Class Example Drug Mechanism Key Advantage Over this compound
Aminophenylamidine This compound Acetylcholine agonist N/A (prototype)
Aminophenylamidine Tribendimidine Broader cholinergic action Single-dose efficacy, higher potency
Tetrahydropyrimidine Pyrantel Nicotinic receptor blocker Single-dose regimen, established use
Imidazothiazole Levamisole Cholinergic agonist Faster action, immunomodulatory effects

Research Findings and Clinical Implications

  • This compound’s Limitations: Despite early promise, its two-day dosing regimen, variable efficacy across parasite stages (e.g., ineffective against T.
  • Tribendimidine’s Superiority : As a derivative, tribendimidine addresses this compound’s shortcomings, offering single-dose efficacy, lower toxicity, and activity against drug-resistant strains .
  • Future Directions : Combination therapies (e.g., tribendimidine-levamisole) and structural optimization of this compound derivatives may further enhance anthelmintic portfolios .

Biological Activity

Amidantel, a member of the aminophenylamidines class, has been studied primarily for its anthelmintic properties, particularly against nematodes. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy against parasitic infections, and the implications for treatment strategies.

Pharmacokinetics

This compound is metabolized into several active metabolites, including deacetylated this compound (dADT) and acetylated this compound (adADT). Research indicates that these metabolites play significant roles in the drug's efficacy against parasitic infections. A study involving school-aged children and adolescents demonstrated that the pharmacokinetics of dADT showed a mean clearance rate of 235 liters/hour and a volume of distribution of approximately 122 liters . The relative bioavailability was consistent across different tablet formulations, indicating that absorption rates varied but did not affect the overall efficacy .

Efficacy Against Parasitic Infections

This compound has shown variable efficacy against different types of helminths.

Efficacy Against Hookworms

This compound is primarily used in combination therapies for treating hookworm infections. A population pharmacokinetic model developed from data collected in Côte d’Ivoire indicated that treatment with tribendimidine (which contains this compound) resulted in cure rates exceeding 90% when administered at optimal doses . The exposure-response analysis linked higher concentrations of dADT to improved egg reduction rates (ERRs) and cure rates (CRs), highlighting its effectiveness in treating soil-transmitted helminths.

Efficacy Against Whipworms

In contrast to its effectiveness against hookworms, this compound has demonstrated limited efficacy against whipworms. In studies using murine models, this compound showed no significant effect on mature adult whipworms despite being part of a broader evaluation of anthelmintic drugs . This suggests that while this compound may be effective for certain nematodes, its application may be restricted based on the specific type of helminth infection.

Case Studies and Research Findings

A number of studies have documented the biological activity of this compound:

  • Study on Hookworm Infections : A clinical trial involving 155 children found that tribendimidine (containing this compound) effectively reduced hookworm egg counts with a significant correlation between drug exposure and treatment outcomes .
  • Whipworm Efficacy Study : Research indicated that this compound did not effectively eliminate mature whipworms in murine models, necessitating further investigation into alternative treatments for this type of infection .
  • Pharmacokinetic Analysis : A detailed pharmacokinetic study highlighted the variability in drug absorption among different age groups, suggesting that dosing strategies may need to be adjusted based on patient demographics to optimize therapeutic outcomes .

Comparative Efficacy Table

Drug Target Parasite Efficacy Notes
This compoundHookwormsHigh (CR > 90%)Effective when combined with tribendimidine
This compoundWhipwormsLowNo significant effect on mature adults
TribendimidineHookwormsHighAlternative to albendazole
EmodepsideVarious nematodesVariableEffective in veterinary applications

Q & A

Q. What quality control measures are essential for this compound-related data integrity?

  • Implement blinded data analysis to reduce bias. Use electronic lab notebooks with version control for traceability. Perform inter-laboratory validation of key assays (e.g., egg hatch tests). Archive raw data and analysis scripts in FAIR-compliant repositories .

Data Interpretation & Reporting

Q. How to reconcile discrepancies between in vitro and in vivo efficacy results for this compound?

  • Evaluate pharmacokinetic factors (e.g., metabolic clearance) using hepatic microsome assays. Adjust in vitro concentrations to reflect achievable plasma levels. Use pharmacodynamic modeling to bridge efficacy gaps .

Q. What frameworks support robust meta-analysis of this compound’s safety profile across studies?

  • Adhere to PRISMA guidelines for systematic reviews. Extract data using standardized forms (e.g., adverse event severity scales). Apply random-effects models to account for heterogeneity. Use funnel plots to assess publication bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Amidantel
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